REACTION_CXSMILES
|
[H-].[Na+].[CH3:3][N:4]([CH3:7])[CH:5]=[O:6].[CH3:8][O:9][C:10]1[CH:18]=[C:17]2[C:13]([CH2:14][C:15](=O)N2)=C[CH:11]=1.[CH3:20]I>O>[CH3:8][O:9][C:10]1[CH:11]=[C:3]2[C:13]([C:14]([CH3:15])([CH3:20])[C:5](=[O:6])[N:4]2[CH3:7])=[CH:17][CH:18]=1 |f:0.1|
|
Name
|
|
Quantity
|
490 mg
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
6.25 mL
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
500 mg
|
Type
|
reactant
|
Smiles
|
COC1=CC=C2CC(NC2=C1)=O
|
Name
|
|
Quantity
|
763 μL
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
Hexanes
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
|
Name
|
Hexanes
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
|
Name
|
ice H2O
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
|
Name
|
ice H2O
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at room temperature for 5 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
After 10 minutes
|
Duration
|
10 min
|
Type
|
TEMPERATURE
|
Details
|
warmed to room temperature
|
Type
|
STIRRING
|
Details
|
stirred for 1.5 hours
|
Duration
|
1.5 h
|
Type
|
EXTRACTION
|
Details
|
Extracted three times with 2:1 EtOAc/toluene
|
Type
|
WASH
|
Details
|
The combined organics were washed with sodium thiosulfate, H2O and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
the solvent removed in vacuo to crude red oil
|
Type
|
CUSTOM
|
Details
|
Purified on Biotage Flash 40
|
Type
|
WASH
|
Details
|
eluting with 4:1 Hexanes/EtOAc
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C2C(C(N(C2=C1)C)=O)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 285 mg | |
YIELD: PERCENTYIELD | 45% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |